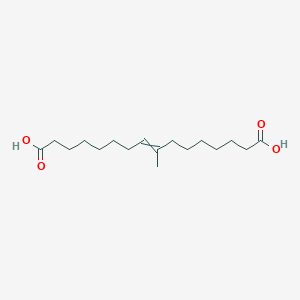
8-Methylhexadec-8-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylhexadec-8-enedioic acid is a dicarboxylic acid with a unique structure characterized by a methyl group and a double bond within a 16-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylhexadec-8-enedioic acid typically involves the following steps:
Starting Material: The synthesis often begins with a long-chain alkene or alkyne, which undergoes a series of reactions to introduce the carboxylic acid groups.
Hydrolysis: The intermediate products are then hydrolyzed under acidic or basic conditions to yield the final dicarboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylhexadec-8-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation Products: Shorter-chain dicarboxylic acids.
Reduction Products: Saturated dicarboxylic acids.
Substitution Products: Esters, amides, and other functional derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methylhexadec-8-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 8-Methylhexadec-8-enedioic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in fatty acid metabolism.
Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.
Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Hexadec-8-enedioic acid: Similar structure but lacks the methyl group.
Adipic acid: A shorter-chain dicarboxylic acid with industrial significance.
Sebacic acid: Another dicarboxylic acid with a longer chain and different applications.
Uniqueness: 8-Methylhexadec-8-enedioic acid is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
78787-21-0 |
|---|---|
Molekularformel |
C17H30O4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
8-methylhexadec-8-enedioic acid |
InChI |
InChI=1S/C17H30O4/c1-15(12-8-5-6-10-14-17(20)21)11-7-3-2-4-9-13-16(18)19/h11H,2-10,12-14H2,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
GVBULULMCIVBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCCCCC(=O)O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
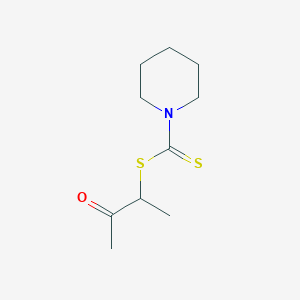
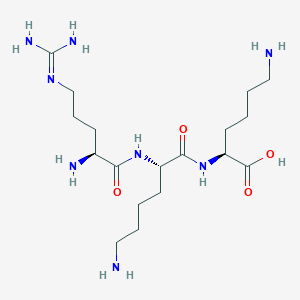
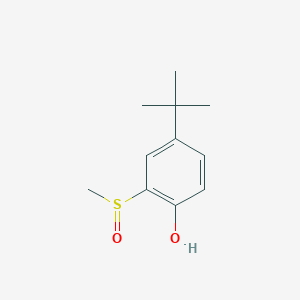
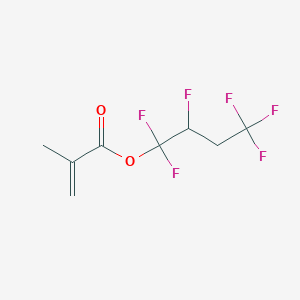

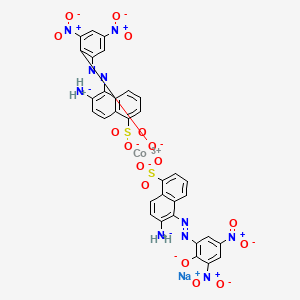

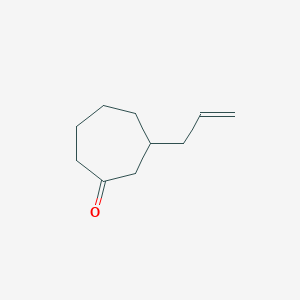
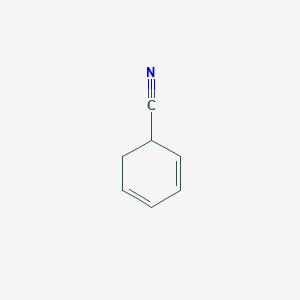
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
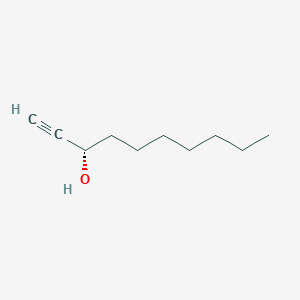

![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
